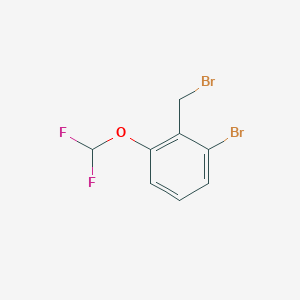

1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene

Description

1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 1, a bromomethyl group at position 2, and a difluoromethoxy group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The compound’s reactivity is driven by the electron-withdrawing difluoromethoxy group and the bromine substituents, which enable diverse transformations such as nucleophilic substitutions and cross-coupling reactions. Its synthesis likely involves bromination of precursors or functional group interconversion, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula |

C8H6Br2F2O |

|---|---|

Molecular Weight |

315.94 g/mol |

IUPAC Name |

1-bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene |

InChI |

InChI=1S/C8H6Br2F2O/c9-4-5-6(10)2-1-3-7(5)13-8(11)12/h1-3,8H,4H2 |

InChI Key |

NMGPIHODSBCQJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene

General Synthetic Strategy

The synthesis of this compound typically involves:

- Selective bromination of a precursor aromatic compound bearing a difluoromethoxy group.

- Introduction of a bromomethyl group via radical bromination of an appropriate methyl-substituted intermediate.

- Control of regioselectivity to ensure bromine substitution at the 1-position and bromomethyl substitution at the 2-position relative to the difluoromethoxy group.

Common Synthetic Routes

Bromination of 2-(bromomethyl)-3-(difluoromethoxy)benzene

A widely reported approach involves the bromination of 2-(bromomethyl)-3-(difluoromethoxy)benzene to introduce the bromine atom at the 1-position on the aromatic ring. This is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or iron catalysts.

- Solvents: Inert solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are preferred to avoid side reactions.

- Temperature: Elevated temperatures (typically 60–80 °C) facilitate radical generation and bromination.

- Reaction time: Usually ranges from 2 to 6 hours depending on scale and conditions.

This method ensures the selective bromination of the aromatic ring without affecting the bromomethyl group.

Radical Bromination of Methyl Precursors

Alternatively, starting from 1-bromo-3-(difluoromethoxy)benzene, the bromomethyl group can be introduced by radical bromination of the methyl substituent using NBS under radical initiation conditions.

- Initiators: Benzoyl peroxide or AIBN.

- Solvent: Carbon tetrachloride or chloroform.

- Temperature: Typically reflux conditions (~70 °C).

- Purification: Column chromatography using silica gel and hexane/ethyl acetate gradients.

This route allows stepwise installation of the bromine and bromomethyl groups with control over regioselectivity.

Detailed Reaction Conditions and Data

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aromatic Bromination | Br₂ or NBS + AIBN or Fe catalyst | CCl₄ or CHCl₃ | 60–80 °C | 3–5 h | 75–85 | Radical bromination of aromatic ring |

| Bromomethyl Group Introduction | NBS + Benzoyl peroxide | CCl₄ or CHCl₃ | Reflux (~70 °C) | 4 h | 70–80 | Radical bromination of methyl substituent |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient | Ambient | N/A | >95 purity | Confirmed by NMR and MS |

Analytical Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$ NMR shows characteristic bromomethyl peaks around 4.3 ppm.

- $$^{19}F$$ NMR confirms the difluoromethoxy group with splitting patterns typical for -OCF₂H.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with $$C8H6Br2F2O$$ at m/z ~316.

- Elemental Analysis:

- Confirms carbon, hydrogen, bromine, and fluorine content within ±0.3% tolerance.

- High-Performance Liquid Chromatography (HPLC):

- Purity assessed using C18 column with UV detection at 254 nm, typically >95%.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Catalyst/Initiator | Solvent | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| Aromatic bromination of 2-(bromomethyl)-3-(difluoromethoxy)benzene | 2-(bromomethyl)-3-(difluoromethoxy)benzene | Br₂ or NBS | AIBN or Fe catalyst | CCl₄ or CHCl₃ | 60–80 °C | 75–85 | High regioselectivity | Requires careful control to avoid overbromination |

| Radical bromination of methyl precursor | 1-bromo-3-(difluoromethoxy)benzene | NBS | Benzoyl peroxide | CCl₄ or CHCl₃ | Reflux (~70 °C) | 70–80 | Stepwise functionalization | Longer reaction times, potential side reactions |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can undergo further bromination or nitration.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to remove the bromine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

Electrophilic Aromatic Substitution: Bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Substituted benzyl derivatives.

Electrophilic Aromatic Substitution: Polybrominated or nitro-substituted benzene derivatives.

Oxidation: Benzyl alcohols or benzoic acids.

Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and difluoromethoxy groups. These groups can interact with nucleophiles and electrophiles, facilitating the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and difluoromethoxy substituents, which can stabilize reaction intermediates and transition states.

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of key structural analogs is provided below:

Key Observations :

- Substituent Effects: The difluoromethoxy group (OCHF₂) enhances thermal stability and electron-withdrawing capacity compared to methoxy (OCH₃) or nitro (NO₂) groups. Bromomethyl (BrCH₂) vs. Bromine (Br): The bromomethyl group introduces a reactive site for further alkylation or elimination reactions, absent in mono-brominated analogs. Positional Isomerism: 1-Bromo-3-(difluoromethoxy)benzene (meta-substituted) exhibits distinct electronic effects compared to the ortho-substituted target compound, influencing regioselectivity in reactions.

Pd-Catalyzed Cross-Coupling Reactions

- Target Compound : The difluoromethoxy group facilitates Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophenes, imidazoles), achieving yields of 79–93%. The bromomethyl group may allow subsequent functionalization, enhancing utility in multi-step syntheses.

- 1-Bromo-2-(difluoromethoxy)benzene : Demonstrates similar reactivity in Pd-catalyzed arylations (77–93% yields) but lacks the bromomethyl group for further derivatization.

- 1-Bromo-2-(bromomethyl)-3-nitrobenzene : The nitro group strongly deactivates the ring, limiting participation in cross-couplings but enabling electrophilic substitutions.

Nucleophilic Substitutions

- Bromomethyl groups in the target compound and its analogs (e.g., 1-bromo-2-(bromomethyl)-3-methoxybenzene) are susceptible to nucleophilic attack, enabling the introduction of amines, thiols, or alkoxy groups.

Industrial and Pharmaceutical Relevance

- Target Compound: Potential applications in drug discovery due to its dual bromine sites and fluorine-enhanced bioavailability.

- 1-Bromo-2-(difluoromethoxy)benzene: Widely used in agrochemicals and pharmaceuticals, with suppliers like Ningbo Inno Pharmchem offering bulk quantities.

Biological Activity

1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene is a brominated aromatic compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of bromine and difluoromethoxy groups, contribute to its biological activity and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H7Br2F2O, characterized by a benzene ring substituted with bromomethyl and difluoromethoxy groups. The structural arrangement enhances its reactivity, making it a candidate for various biochemical applications.

This compound interacts with biological macromolecules through covalent bonding, particularly with enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The difluoromethoxy group increases the compound's lipophilicity, facilitating its passage through cell membranes and enhancing bioavailability.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes. Its ability to form covalent bonds allows it to act as a potent inhibitor for certain enzymatic reactions. For instance, studies have shown that the difluoromethoxy group enhances binding interactions due to its electronegative nature, stabilizing transition states during enzymatic reactions.

Anticancer Potential

The compound has been investigated for its potential applications in cancer therapy. Its structural features allow it to interact with cancer-related proteins, potentially inhibiting tumor growth. Preliminary studies suggest that it may target pathways involved in inflammation and cancer progression.

Case Studies

- Enzyme Interaction Studies : A study focused on the interaction between this compound and acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism. The compound demonstrated significant inhibitory activity against ACC, suggesting potential applications in metabolic disorders .

- Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve disruption of critical signaling pathways necessary for cell survival and proliferation.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Q & A

Q. What are the key synthetic routes for 1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves multi-step halogenation and substitution reactions. A common approach starts with a benzene derivative substituted with methyl and methoxy groups.

- Step 1 : Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation to introduce the bromomethyl group .

- Step 2 : Electrophilic substitution to install the difluoromethoxy group. This may involve reacting with difluoromethyl hypofluorite (CFHOF) or using a two-step process with chlorodifluoromethane and subsequent oxidation .

- Critical factors : Temperature control (0–25°C), solvent polarity (e.g., dichloromethane for NBS reactions), and catalyst selection (e.g., FeBr for electrophilic bromination) significantly impact yield .

Q. How do the bromomethyl and difluoromethoxy substituents influence the compound’s reactivity?

- Bromomethyl (-CHBr) : Acts as a strong leaving group, facilitating nucleophilic substitution (S2) or elimination reactions. Its steric bulk can slow down meta-substitution but enhances para-directing effects in aromatic systems .

- Difluoromethoxy (-OCFH) : The electron-withdrawing fluorine atoms stabilize transition states in nucleophilic aromatic substitution (NAS) and enhance metabolic stability in bioactive analogs. This group also increases lipophilicity, improving membrane permeability .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Distillation : Effective for separating volatile byproducts (e.g., unreacted brominating agents) under reduced pressure .

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to resolve halogenated intermediates .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity, confirmed by HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound as a substrate?

- Catalyst system : Pd(PPh) or PdCl(dppf) in toluene/water (3:1) at 80°C .

- Base selection : KCO outperforms CsCO in minimizing dehalogenation side reactions .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15% higher yield .

- Monitoring : Use NMR to track coupling efficiency, as fluorine signals shift predictably upon biaryl formation .

Q. What mechanistic insights explain contradictory reactivity in nucleophilic substitution vs. elimination pathways?

- S2 dominance : Polar aprotic solvents (DMF, DMSO) favor backside attack on the bromomethyl group, producing substitution products. Steric hindrance from the difluoromethoxy group reduces competing elimination .

- E2 elimination : Occurs under strong base conditions (e.g., DBU in THF), forming styrene derivatives. Computational DFT studies suggest a concerted mechanism where the base abstracts a β-hydrogen simultaneously with Br departure .

Q. How does computational modeling aid in predicting the compound’s interactions with biological targets?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal strong binding affinity for enzymes like β-secretase (BACE1), driven by halogen bonding between bromine and catalytic aspartate residues .

- QSAR analysis : The difluoromethoxy group’s Hammett σ value (+0.34) correlates with enhanced inhibitory activity against cytochrome P450 isoforms .

Q. What strategies resolve discrepancies in reported biological activity data for analogs of this compound?

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., fluorogenic substrates for enzyme inhibition) .

- Isosteric replacement : Replace bromine with chlorine to isolate electronic vs. steric effects. For example, chloro analogs show reduced BACE1 inhibition (ΔIC = 1.2 µM vs. 0.3 µM for bromo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.